molecular formula C11H19N B13312958 N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine

N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine

Cat. No.: B13312958
M. Wt: 165.27 g/mol
InChI Key: NRCFZYZWHMAJLK-UHFFFAOYSA-N
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Description

N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine is a chemical compound characterized by the presence of a cyclohexane ring substituted with a butynyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine typically involves the reaction of 4-methylcyclohexanone with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the amine to the ketone. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: This compound shares the butynyl group but differs in the presence of a piperazine ring and a fluorobenzoyl group.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains a butynyl group and an indole ring, making it structurally similar yet distinct.

Uniqueness

N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring, a butynyl group, and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-but-3-ynyl-4-methylcyclohexan-1-amine

InChI

InChI=1S/C11H19N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h1,10-12H,4-9H2,2H3

InChI Key

NRCFZYZWHMAJLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCCC#C

Origin of Product

United States

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